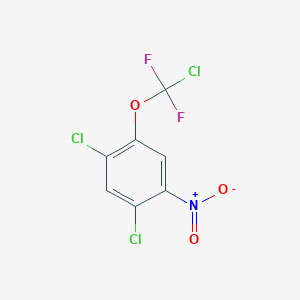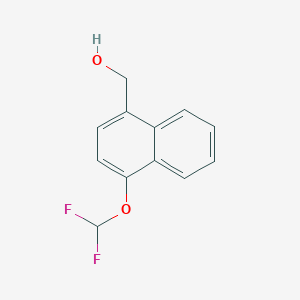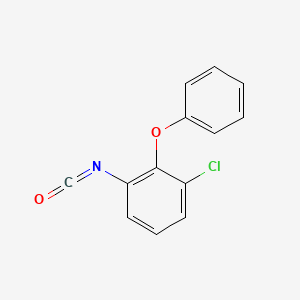
3-Chloro-2-phenoxy-phenylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-phenoxy-phenylisocyanate, also known as 3-chloro-2-phenoxybenzyl isocyanate, is a highly reactive chemical compound that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of isocyanates, which are molecules that contain the isocyanate functional group. 3-Chloro-2-phenoxy-phenylisocyanate has a wide range of applications in the field of chemical synthesis, and it is also used in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is based on its ability to react with other molecules to form polyureas and polyurethanes. The reaction occurs when the isocyanate group of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate reacts with a primary amine group of another molecule, forming an amide bond. This reaction can be used to create a wide variety of polymeric materials with different properties and applications.
Biochemical and Physiological Effects
3-Chloro-2-phenoxy-phenylisocyanate is not known to have any direct biochemical or physiological effects. However, it is known to be a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in lab experiments is its high reactivity, which allows for a wide range of reactions to be conducted quickly and efficiently. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. However, it is also important to note that 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
Direcciones Futuras
The potential future directions for 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate include the development of new polymeric materials with improved properties, such as increased strength and durability. Additionally, research could be conducted to explore the potential applications of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in the medical and automotive fields. Finally, research could be conducted to identify new methods of synthesizing 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate that are more efficient and cost-effective.
Métodos De Síntesis
3-Chloro-2-phenoxy-phenylisocyanate can be synthesized through a variety of methods. The most common method is the reaction of 3-Chloro-2-phenoxy-phenylisocyanatehenoxybenzene with phosgene in the presence of an acid catalyst such as p-toluenesulfonic acid or phosphoric acid. The reaction is typically carried out at temperatures of 80-100°C and pressures of 10-20 bar. The reaction yields a product with a purity of greater than 95%.
Aplicaciones Científicas De Investigación
3-Chloro-2-phenoxy-phenylisocyanate is used in a variety of scientific research applications. It is commonly used in the synthesis of polyurethanes and polyureas, which are polymeric materials with a wide range of uses in the medical, automotive, and industrial fields. Additionally, 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. It is also used in the synthesis of polyurethane coatings for medical devices and other products.
Propiedades
IUPAC Name |
1-chloro-3-isocyanato-2-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFXSIUCKFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)
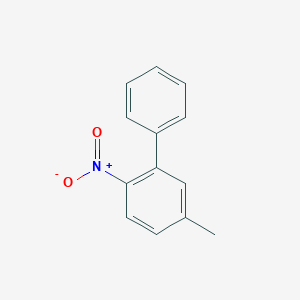
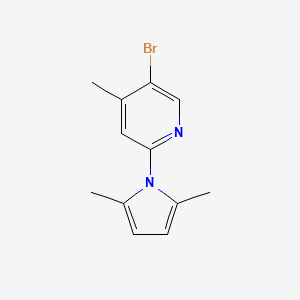


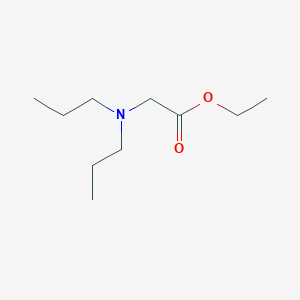
![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)

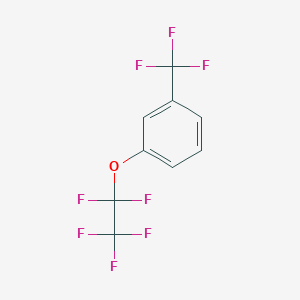
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
